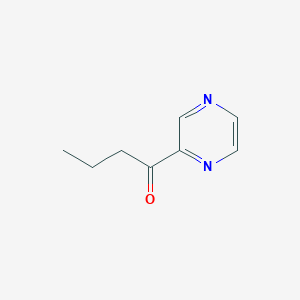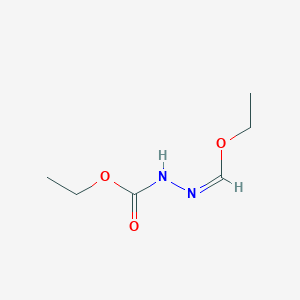
3,4-Dihydroquinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroquinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of an amine group at the second position of the pyrazine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dihydroquinoxalin-2-amine can be synthesized through various methods. One common approach involves a three-component condensation reaction of o-phenylenediamines, carbonyl compounds, and isocyanides in ethanol at room temperature. This reaction is catalyzed by zirconium tetrachloride, resulting in good to excellent yields . Another method involves the use of visible-light-mediated free radical reactions to construct the quinoxaline derivatives via the formation of C–S and C–N bonds under metal-free conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs environmentally benign catalysts and conditions to ensure high yields and ease of handling. For instance, the use of supported gold nanoparticles has been reported for the selective reduction of multifunctional nitro precursors into amines, followed by intramolecular C-N transamidation .
化学反应分析
Types of Reactions
3,4-Dihydroquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-2-ones.
Reduction: It can be reduced to form dihydroquinoxalin derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and other metal-based catalysts.
Reduction: Supported gold nanoparticles and other metal-free catalysts are used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Quinoxalin-2-ones.
Reduction: Dihydroquinoxalin derivatives.
Substitution: A wide range of substituted quinoxaline derivatives.
科学研究应用
3,4-Dihydroquinoxalin-2-amine has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential antiviral and anti-inflammatory activities.
Industry: The compound is utilized in the production of various fine chemicals and materials.
作用机制
The mechanism of action of 3,4-Dihydroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholesteryl ester transfer proteins, which play a role in lipid metabolism . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
相似化合物的比较
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but differ in the presence of a carbonyl group at the second position.
Quinoxaline Derivatives: Various quinoxaline derivatives exhibit similar biological activities but differ in their substitution patterns and functional groups.
Uniqueness
3,4-Dihydroquinoxalin-2-amine is unique due to its specific substitution pattern and the presence of an amine group at the second position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
3,4-dihydroquinoxalin-2-amine |
InChI |
InChI=1S/C8H9N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2,(H2,9,11) |
InChI 键 |
UKAOAYVRZKIGLB-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NC2=CC=CC=C2N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)




![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)



![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)

